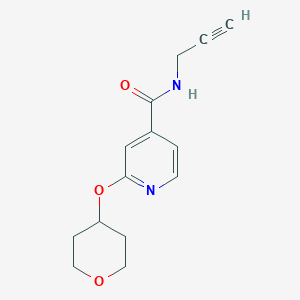

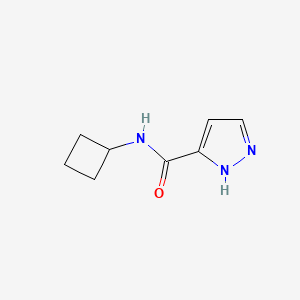

N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds closely related to N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide involves strategic combinations of reactants under controlled conditions. For instance, compounds incorporating pyran rings and isonicotinamide units are synthesized through reactions involving key precursors like isonicotinoyl isothiocyanate and various alcohols or amines in solvents like acetonitrile. These methods emphasize the importance of selecting appropriate reactants and conditions to achieve desired structures (Aydın & Dağci, 2010).

Molecular Structure Analysis

The molecular structure of related compounds often showcases a blend of organic functionalities that dictate their chemical behavior. For example, compounds featuring isonicotinamide and tetrahydropyran motifs exhibit specific geometric arrangements and hydrogen bonding patterns, contributing to their stability and reactivity. X-ray diffraction studies reveal the intricate arrangements and interactions at the molecular level, providing a basis for understanding the structural characteristics of this compound and its analogs (Oswald, Motherwell, & Parsons, 2004).

Scientific Research Applications

1. Immunomodulating Activity

A study explored the synthesis and immunomodulating activity of a series of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which are structurally related to N-(prop-2-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide. These compounds were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating potential immunomodulatory applications (Doria et al., 1991).

2. Understanding Enzyme Activity

Research focusing on N1-methylnicotinamide oxidase, an enzyme related to the chemical structure of this compound, provided insights into enzyme activity in liver fractions, presenting potential implications for understanding metabolic pathways and designing therapeutic interventions (Ohkubo & Fujimura, 1978).

3. Aldehyde Oxidase Activity

A study estimated aldehyde oxidase activity through the in vivo conversion ratio of N1-methylnicotinamide to pyridones, showcasing potential implications in the metabolic profiling and pharmacokinetics of related compounds (Sugihara et al., 2006).

4. Exploring Chemical Interactions

Investigations into the pharmacological profiles of similar compounds, like PF-04447943, a selective PDE9 inhibitor structurally akin to this compound, revealed insights into synaptic plasticity and cognitive function, paving the way for neuropharmacological applications (Hutson et al., 2011).

properties

IUPAC Name |

2-(oxan-4-yloxy)-N-prop-2-ynylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-6-16-14(17)11-3-7-15-13(10-11)19-12-4-8-18-9-5-12/h1,3,7,10,12H,4-6,8-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXZLHIMMMQBCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1=CC(=NC=C1)OC2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2480468.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2480471.png)

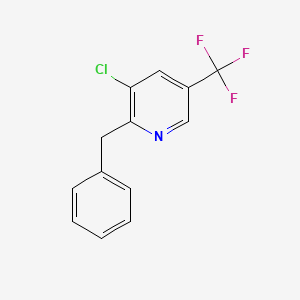

![5-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-5-oxopentanoic acid](/img/structure/B2480472.png)

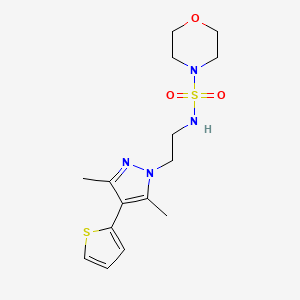

![N-(cyanomethyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B2480473.png)

![4-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2480474.png)

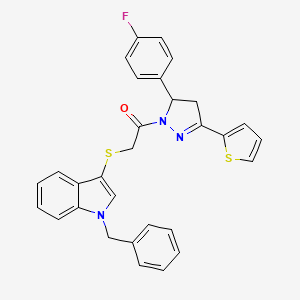

![3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2480478.png)

![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2480482.png)